molecular formula C23H25F3NO4S- B10770384 5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate

5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate

Cat. No.: B10770384
M. Wt: 468.5 g/mol
InChI Key: JYZXGURJKNAFPT-ZWKOTPCHSA-M
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Preparation Methods

The synthesis of CP734432 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

CP734432 undergoes various chemical reactions, including:

Scientific Research Applications

CP734432 has been extensively studied for its scientific research applications, including:

Mechanism of Action

CP734432 exerts its effects by acting as an agonist for the EP4 prostaglandin receptor. This receptor is involved in various physiological processes, including inflammation and regulation of intraocular pressure. By binding to the EP4 receptor, CP734432 activates signaling pathways that lead to the desired therapeutic effects, such as reducing intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

CP734432 is unique in its specific agonistic activity towards the EP4 prostaglandin receptor. Similar compounds include other prostaglandin analogs and EP4 receptor agonists, such as:

These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, making CP734432 a distinct and valuable compound in scientific research and therapeutic applications .

Properties

Molecular Formula

C23H25F3NO4S-

Molecular Weight

468.5 g/mol

IUPAC Name

5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate

InChI

InChI=1S/C23H26F3NO4S/c24-23(25,26)16-4-1-3-15(13-16)14-18(28)8-6-17-7-11-21(29)27(17)12-2-5-19-9-10-20(32-19)22(30)31/h1,3-4,9-10,13,17-18,28H,2,5-8,11-12,14H2,(H,30,31)/p-1/t17-,18+/m0/s1

InChI Key

JYZXGURJKNAFPT-ZWKOTPCHSA-M

Isomeric SMILES

C1CC(=O)N([C@H]1CC[C@H](CC2=CC(=CC=C2)C(F)(F)F)O)CCCC3=CC=C(S3)C(=O)[O-]

Canonical SMILES

C1CC(=O)N(C1CCC(CC2=CC(=CC=C2)C(F)(F)F)O)CCCC3=CC=C(S3)C(=O)[O-]

Origin of Product

United States

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